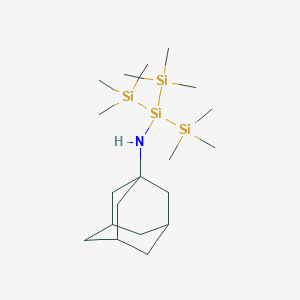
N-(adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine is a useful research compound. Its molecular formula is C19H43NSi4 and its molecular weight is 397.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(adamantan-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilan-2-amine is a silicon-based compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its applications in medicinal chemistry, nanotechnology, and materials science.
Chemical Structure and Properties
The molecular formula of this compound is C19H43NSi4, with a molecular weight of 397.90 g/mol. The compound appears as a white to light yellow powder or crystal and has a melting point ranging from 88.0 to 92.0 °C. Its high purity (>98.0% GC) makes it suitable for various applications in research and development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₄₃NSi₄ |
| Molecular Weight | 397.90 g/mol |
| Appearance | White to Light Yellow Powder/Cristal |
| Melting Point | 88.0 - 92.0 °C |
| Purity | >98.0% (GC) |
Medicinal Chemistry Applications
Research indicates that this compound may enhance the solubility and bioavailability of pharmaceutical compounds. Its unique silicon-based structure allows for modifications that improve drug formulation processes. The compound's ability to act as a precursor in synthesizing silicon-based materials is particularly relevant in developing drug delivery systems that require enhanced stability and conductivity .
Nanotechnology
In the realm of nanotechnology, this compound plays a crucial role in the development of nanomaterials. Its properties allow for the enhancement of electrical conductivity and chemical stability in nanostructures used in sensors and other electronic devices. The incorporation of this compound into nanomaterials has shown promise in improving their performance characteristics .
Surface Modification
This compound is effective for modifying surfaces to increase hydrophobicity and chemical resistance. This property is particularly valuable in coatings and materials science applications where durability and resistance to environmental factors are critical .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Anticancer Properties : A related adamantane derivative has been investigated for its potential as an anti-cancer drug due to its ability to inhibit sphingosine kinase activity. This suggests that similar structures may exhibit therapeutic effects against various cancers .
- Synthesis of Complex Molecules : The compound has been utilized in organic synthesis processes to create complex molecules that may have significant biological activities. Its structural features facilitate various chemical reactions critical for drug development .
Eigenschaften
IUPAC Name |
N-tris(trimethylsilyl)silyladamantan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H43NSi4/c1-21(2,3)24(22(4,5)6,23(7,8)9)20-19-13-16-10-17(14-19)12-18(11-16)15-19/h16-18,20H,10-15H2,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKHKISUCOHUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](NC12CC3CC(C1)CC(C3)C2)([Si](C)(C)C)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H43NSi4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














